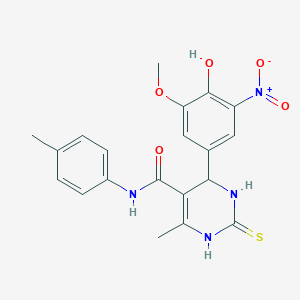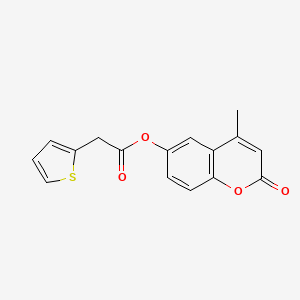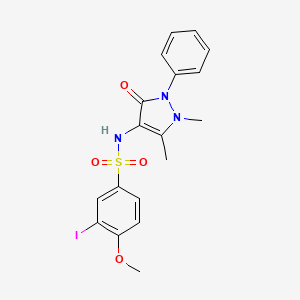![molecular formula C20H26ClNO B4228305 N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine](/img/structure/B4228305.png)
N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine
Descripción general
Descripción
N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic applications. This compound has been found to interact with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, appetite, and mood.
Mecanismo De Acción
N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 exerts its effects by binding to cannabinoid receptors in the body, specifically CB1 and CB2 receptors. These receptors are found throughout the body and are responsible for regulating various physiological processes. When N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 binds to these receptors, it can activate or inhibit various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 has been found to have a variety of biochemical and physiological effects in the body. These effects include the activation of the endocannabinoid system, which can help to reduce pain and inflammation. N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 has also been found to have anti-tumor properties and may be useful in the treatment of cancer. Additionally, N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 is its potent activity and specificity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are several future directions for research on N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940. One area of interest is the development of more selective and potent synthetic cannabinoids that can target specific subtypes of cannabinoid receptors. Another area of interest is the development of novel delivery systems for N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940, such as nanoparticles or liposomes, which can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 is in the treatment of chronic pain. Studies have shown that N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 can activate the endocannabinoid system in the body, which can help to reduce pain and inflammation. N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 has also been studied for its potential use in the treatment of anxiety, depression, and other mood disorders. Additionally, N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine 55940 has been found to have anti-tumor properties and may be useful in the treatment of cancer.
Propiedades
IUPAC Name |
N-[(2-cyclopentyloxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-16(17-9-3-2-4-10-17)21-15-18-11-5-8-14-20(18)22-19-12-6-7-13-19;/h2-5,8-11,14,16,19,21H,6-7,12-13,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILMIWQSQIKGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2OC3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-amino-6'-anilino-4,4,6,8-tetramethyl-4H,5'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3,5]triazin]-2-one](/img/structure/B4228229.png)

![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228239.png)

![N-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4228249.png)
![2-{[(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4228255.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4228268.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4228269.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4228272.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228287.png)
![N-(3,4-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228304.png)
![1-(3-chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4228306.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228312.png)